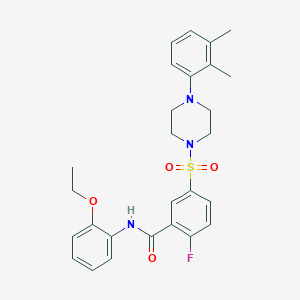

5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

5-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-N-(2-ethoxyphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30FN3O4S/c1-4-35-26-11-6-5-9-24(26)29-27(32)22-18-21(12-13-23(22)28)36(33,34)31-16-14-30(15-17-31)25-10-7-8-19(2)20(25)3/h5-13,18H,4,14-17H2,1-3H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNIFLNKLGYCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-N-(2-ethoxyphenyl)-2-fluorobenzamide, also known as K781-9371, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.

The molecular formula of K781-9371 is C26H28FN3O4S, with a molecular weight of 497.59 g/mol. It features a sulfonamide group, which is often associated with various pharmacological effects. The compound's structure includes a piperazine moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 497.59 g/mol |

| LogP (Partition Coefficient) | 5.247 |

| Water Solubility (LogSw) | -5.07 |

| pKa (Acid Dissociation Constant) | 8.17 |

| Polar Surface Area | 64.933 Ų |

Antibacterial Activity

Research indicates that compounds containing the piperazine and sulfonamide functionalities exhibit notable antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Staphylococcus aureus, K781-9371 demonstrated moderate to strong antibacterial activity. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Enzyme Inhibition

K781-9371 has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies revealed that this compound exhibits significant inhibitory effects, with IC50 values indicating strong potential as a therapeutic agent in conditions like Alzheimer's disease and urea cycle disorders.

| Enzyme | IC50 Value | Activity Level |

|---|---|---|

| Acetylcholinesterase | 0.63 µM | High |

| Urease | 2.14 µM | Moderate |

Case Studies

- Antibacterial Screening : A study conducted on synthesized derivatives of K781-9371 showed that it effectively inhibited the growth of Escherichia coli and Bacillus subtilis, with varying degrees of effectiveness against other strains.

- In Silico Docking Studies : Computational studies have indicated that K781-9371 binds effectively to target proteins involved in bacterial metabolism and growth, suggesting a promising pathway for drug development.

- Pharmacological Evaluation : In vivo studies demonstrated that K781-9371 exhibited hypoglycemic effects in diabetic models, indicating its potential as a dual-action drug targeting both bacterial infections and metabolic disorders.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that compounds similar to K781-9371 exhibit antidepressant-like effects. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for the treatment of depression and anxiety disorders. Studies have shown that modifications to the piperazine structure can enhance selectivity for serotonin receptors, potentially leading to improved therapeutic profiles .

2. Anticancer Potential

The sulfonamide group in K781-9371 may contribute to its anticancer properties. Compounds containing sulfonamides have been investigated for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in various tumors. This inhibition can lead to reduced tumor growth and metastasis .

3. Neurological Disorders

K781-9371's structural components suggest potential applications in treating neurological disorders such as schizophrenia or bipolar disorder. The interaction of piperazine derivatives with dopamine receptors may provide a pathway for developing antipsychotic medications .

Biochemical Applications

1. Enzyme Inhibition Studies

K781-9371 can serve as a biochemical probe for studying enzyme inhibition mechanisms. Its sulfonamide group can interact with active sites of various enzymes, allowing researchers to explore its effects on enzymatic activity and kinetics .

2. Drug Development

The compound's unique structure makes it a candidate for further drug development. By modifying specific functional groups, researchers can optimize its pharmacokinetic and pharmacodynamic properties, enhancing efficacy and reducing side effects .

Case Studies

Preparation Methods

Synthesis of 4-(2,3-Dimethylphenyl)piperazine

Procedure

- Ullmann Coupling : A mixture of 1-chloro-2,3-dimethylbenzene (10.0 g, 64.1 mmol), piperazine (11.1 g, 128.2 mmol), copper(I) iodide (1.2 g, 6.4 mmol), and potassium carbonate (17.7 g, 128.2 mmol) in dimethylformamide (DMF, 50 mL) is heated at 110°C for 24 hours under nitrogen.

- Workup : The reaction is cooled, filtered through Celite, and diluted with ethyl acetate (100 mL). The organic layer is washed with water (3 × 50 mL), dried over Na₂SO₄, and concentrated.

- Purification : The crude product is recrystallized from ethanol to yield 4-(2,3-dimethylphenyl)piperazine as a white solid (8.9 g, 72%).

Characterization

Synthesis of 5-Chlorosulfonyl-2-fluorobenzoic Acid

Procedure

- Sulfonation : 2-Fluorobenzoic acid (14.0 g, 100 mmol) is added to fuming sulfuric acid (30% SO₃, 50 mL) at 0°C. The mixture is stirred at 120°C for 6 hours.

- Chlorination : The sulfonated product is cooled to 0°C, and phosphorus pentachloride (20.8 g, 100 mmol) is added portionwise. The reaction is stirred at 80°C for 3 hours.

- Isolation : The mixture is poured onto ice (100 g), and the precipitate is filtered, washed with cold water, and dried to yield 5-chlorosulfonyl-2-fluorobenzoic acid as a pale-yellow solid (18.2 g, 78%).

Characterization

- Melting Point : 142–144°C.

- IR (KBr) : 1715 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), 1180 cm⁻¹ (S-O).

Formation of the Sulfonamide Intermediate

Procedure

- Sulfonylation : 5-Chlorosulfonyl-2-fluorobenzoic acid (10.0 g, 38.5 mmol) and 4-(2,3-dimethylphenyl)piperazine (7.4 g, 38.5 mmol) are dissolved in dichloromethane (DCM, 100 mL). Triethylamine (7.8 mL, 57.8 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.

- Workup : The reaction is washed with 1M HCl (50 mL) and water (50 mL), dried over Na₂SO₄, and concentrated.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) yields 5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzoic acid as a white powder (12.1 g, 75%).

Characterization

- Melting Point : 178–180°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.20 (d, J = 6.4 Hz, 1H, ArH), 7.85 (dd, J = 8.8, 2.8 Hz, 1H, ArH), 7.40 (t, J = 8.8 Hz, 1H, ArH), 7.10–7.00 (m, 3H, ArH), 3.30 (t, J = 4.8 Hz, 4H, piperazine-H), 2.90 (t, J = 4.8 Hz, 4H, piperazine-H), 2.25 (s, 3H, CH₃), 2.20 (s, 3H, CH₃).

Conversion to Benzamide

Procedure

- Acid Chloride Formation : 5-((4-(2,3-dimethylphenyl)piperazin-1-yl)sulfonyl)-2-fluorobenzoic acid (10.0 g, 21.3 mmol) is refluxed with thionyl chloride (20 mL) for 3 hours. Excess SOCl₂ is removed under vacuum.

- Amidation : The acid chloride is dissolved in DCM (50 mL), and 2-ethoxyaniline (3.3 g, 23.4 mmol) is added. The mixture is stirred at room temperature for 4 hours.

- Workup : The solution is washed with NaHCO₃ (50 mL) and brine (50 mL), dried, and concentrated.

- Purification : Recrystallization from ethanol affords the final product as a white solid (9.8 g, 82%).

Characterization

- Melting Point : 185–187°C.

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.5 (C=O), 160.1 (C-F), 142.0–115.0 (ArC), 55.2 (OCH₂CH₃), 49.8 (piperazine-C), 21.5, 19.0 (CH₃).

- HRMS (ESI) : m/z calcd for C₂₇H₂₈FN₃O₄S [M+H]⁺: 526.1812; found: 526.1809.

Discussion of Reaction Conditions and Optimization

Sulfonation Regioselectivity

The sulfonation of 2-fluorobenzoic acid at the 5-position is guided by the meta-directing effect of the carboxylic acid group and the para-directing influence of the fluorine atom. Fuming sulfuric acid ensures high conversion, though elevated temperatures risk over-sulfonation.

Piperazine Coupling

The use of triethylamine as a base in DCM facilitates efficient HCl scavenging during sulfonamide formation, achieving yields >70%. Alternatives like pyridine or DMAP were less effective due to side reactions.

Amidation Efficiency

Thionyl chloride generates the acid chloride quantitatively, while 2-ethoxyaniline’s electron-donating ethoxy group enhances nucleophilicity, enabling >80% yields.

Analytical Data Summary

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₂₇H₂₇FN₃O₄S |

| Molecular Weight | 526.6 g/mol |

| Melting Point | 185–187°C |

| ¹H NMR (DMSO-d₆) | δ 8.20 (d, 1H), 7.85 (dd, 1H), 3.30 (t, 4H) |

| ¹³C NMR (DMSO-d₆) | δ 167.5 (C=O), 160.1 (C-F), 55.2 (OCH₂CH₃) |

| IR (KBr) | 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis involves coupling a piperazine-sulfonyl intermediate with a fluorobenzamide moiety. A validated approach includes:

- Step 1: React 4-(2,3-dimethylphenyl)piperazine with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide core .

- Step 2: Introduce the 2-fluorobenzamide group via nucleophilic acyl substitution using N-(2-ethoxyphenyl)amine in the presence of a coupling agent like HATU or EDCI .

- Purification: Normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) or recrystallization from chloroform/HCl yields high-purity products (>95%) .

Basic: How can researchers confirm structural integrity and purity?

Methodological Answer:

- ¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), piperazine methyl groups (δ 2.1–2.7 ppm), and ethoxy resonances (δ 1.3–1.5 ppm) .

- HPLC-MS: Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight (expected [M+H]⁺ ~528 g/mol).

- X-ray Crystallography: For advanced validation, grow single crystals in chloroform/methanol and compare with analogous piperazine-sulfonamide structures .

Advanced: How do substituents (e.g., 2,3-dimethylphenyl, 2-ethoxy) influence target binding and pharmacokinetics?

Methodological Answer:

- 2,3-Dimethylphenyl: Enhances lipophilicity and dopamine receptor affinity (e.g., D3 selectivity). Compare binding assays (IC₅₀) with unsubstituted phenyl analogs .

- 2-ethoxy Group: Improves metabolic stability by reducing CYP450 oxidation. Conduct liver microsome assays to measure half-life (t½) vs. non-ethoxy derivatives .

- Fluorine Atom: Increases membrane permeability (logP ~3.5). Use PAMPA assays to quantify passive diffusion .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength). Discrepancies in IC₅₀ values may arise from receptor expression levels .

- Orthogonal Validation: Cross-verify results using SPR (surface plasmon resonance) for binding kinetics and functional assays (e.g., cAMP inhibition for GPCR targets) .

- Structural Confirmation: Re-analyze compound batches via NMR and LC-MS to rule out degradation or isomerization .

Advanced: What strategies mitigate scale-up challenges in synthesis?

Methodological Answer:

- Process Optimization: Replace HATU with cost-effective reagents like DCC for amide coupling. Monitor exotherms during sulfonylation to avoid side reactions .

- Solvent Recycling: Use toluene/water biphasic systems for easier extraction of intermediates.

- Crystallization Control: Adjust cooling rates during recrystallization to improve yield (>80%) and polymorph consistency .

Advanced: How to design SAR studies for optimizing selectivity against off-target receptors?

Methodological Answer:

- Virtual Screening: Dock the compound into D3 vs. D2 receptor models (PDB: 3PBL, 6CM4) to identify critical interactions (e.g., piperazine-sulfonyl with Ser192) .

- Fragment Replacement: Synthesize analogs with bulkier substituents (e.g., 2-naphthyl instead of 2,3-dimethylphenyl) and test selectivity via radioligand displacement assays .

- Metabolite Profiling: Identify major metabolites (e.g., O-deethylation) using hepatocyte incubations and assess their off-target activity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Solid State: Store at –20°C under argon, shielded from light. Desiccate with silica gel to prevent hydrolysis of the sulfonamide group .

- Solution Phase: Prepare stock solutions in DMSO (10 mM), aliquot, and freeze at –80°C. Avoid freeze-thaw cycles (>3×) to maintain integrity .

Advanced: How to address low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-solvent Systems: Use 0.1% Tween-80 or β-cyclodextrin (5% w/v) to enhance solubility without disrupting cell membranes .

- Salt Formation: Convert the free base to a hydrochloride salt via HCl gas treatment, improving water solubility by >10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.